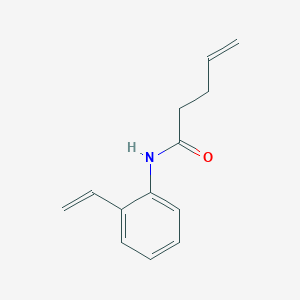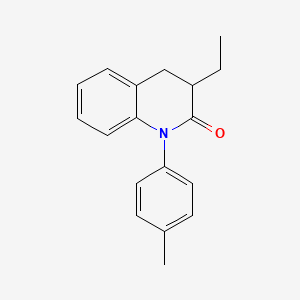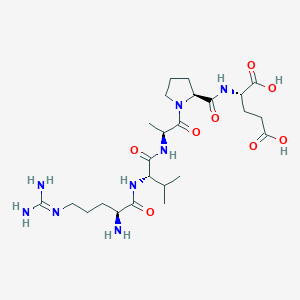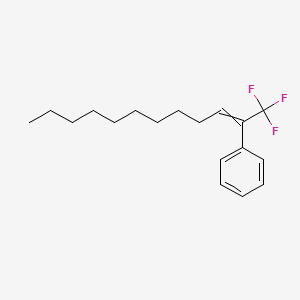![molecular formula C24H28Br2O4 B14211261 2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) CAS No. 540741-71-7](/img/structure/B14211261.png)
2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) is an organic compound characterized by the presence of two bromobenzaldehyde groups connected by a decane-1,10-diylbis(oxy) linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) typically involves the reaction of decane-1,10-diol with 5-bromobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The mixture is heated for several hours to ensure complete reaction, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzoic acid)
Reduction: 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzyl alcohol)
Substitution: 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-substituted-benzaldehyde)
科学的研究の応用
2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,2’-[Decane-1,10-diylbis(oxy)]bis(5-chlorobenzaldehyde): Similar structure but with chlorine atoms instead of bromine.
2,2’-[Decane-1,10-diylbis(oxy)]bis(5-fluorobenzaldehyde): Similar structure but with fluorine atoms instead of bromine.
2,2’-[Decane-1,10-diylbis(oxy)]bis(5-iodobenzaldehyde): Similar structure but with iodine atoms instead of bromine.
Uniqueness
The presence of bromine atoms in 2,2’-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde) imparts unique chemical properties, such as higher reactivity in substitution reactions and the ability to form halogen bonds. These properties make it a valuable compound for specific applications in research and industry .
特性
CAS番号 |
540741-71-7 |
|---|---|
分子式 |
C24H28Br2O4 |
分子量 |
540.3 g/mol |
IUPAC名 |
5-bromo-2-[10-(4-bromo-2-formylphenoxy)decoxy]benzaldehyde |
InChI |
InChI=1S/C24H28Br2O4/c25-21-9-11-23(19(15-21)17-27)29-13-7-5-3-1-2-4-6-8-14-30-24-12-10-22(26)16-20(24)18-28/h9-12,15-18H,1-8,13-14H2 |
InChIキー |
ORLLVMQKUMVEAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)C=O)OCCCCCCCCCCOC2=C(C=C(C=C2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


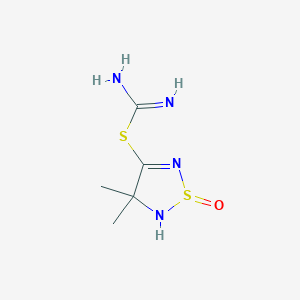
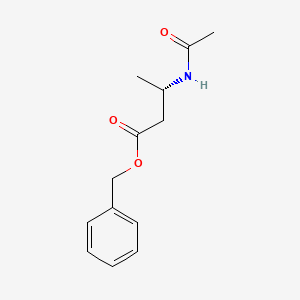
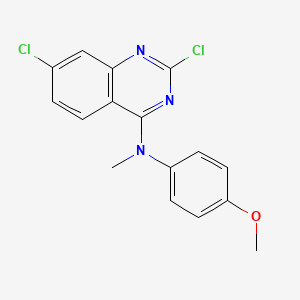
![2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane](/img/structure/B14211208.png)
![4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline](/img/structure/B14211214.png)
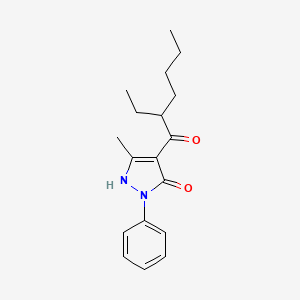
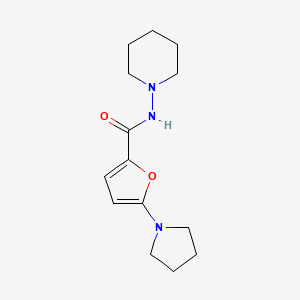
![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)
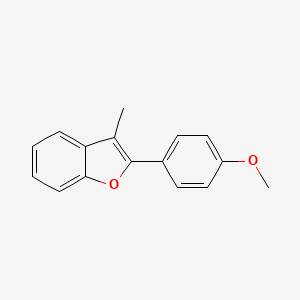
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
